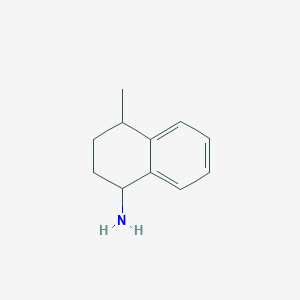

4-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-5,8,11H,6-7,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLRBWQBQGXWTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=CC=CC=C12)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Amine

Precursor Synthesis and Functionalization of the Tetrahydronaphthalene Core

The foundational step in the synthesis of the target molecule is the construction of a functionalized tetrahydronaphthalene skeleton. This typically begins with the synthesis of a tetralone derivative, which serves as a versatile intermediate for further modifications.

Synthesis of Substituted Tetralones as Intermediates

Tetralones and their derivatives are crucial building blocks in the synthesis of various complex molecules. semanticscholar.org Their preparation can be accomplished through several methods, including intramolecular Friedel-Crafts acylation of arylalkyl acid chlorides. organic-chemistry.org This reaction is a classic method for forming the fused ring system characteristic of tetralones. organic-chemistry.org Different strategies for tetralone synthesis have been developed to improve yields and accommodate a variety of substituents on the aromatic ring. orgsyn.org For instance, the synthesis of 6-methoxy-β-tetralone has been optimized to serve as a valuable intermediate for natural product synthesis. orgsyn.org

| Intermediate | Synthetic Method | Notes |

| Substituted Tetralones | Intramolecular Friedel-Crafts Acylation | A common and effective method for ring closure. |

| 6-Methoxy-β-tetralone | Improved procedure from (4-methoxyphenyl)acetic acid | A key intermediate for more complex molecules. orgsyn.org |

Introduction of the Methyl Group at the C4 Position

Once the tetralone core is established, the next critical step is the introduction of a methyl group at the C4 position. This is typically achieved through alkylation reactions. For example, 4-Methyl-1-tetralone (B8906) is a key intermediate in the synthesis of the target compound. chemicalbook.com The synthesis of related structures, such as 4,4-dimethyl-7-ethynyl-1-tetralone, demonstrates the feasibility of introducing alkyl groups onto the tetralone ring system. chemicalbook.com

Formation of the Amine Moiety at C1

With the 4-methyltetralone precursor in hand, the final stage of the synthesis involves the introduction of the amine group at the C1 position. Reductive amination is a widely employed and efficient method for this transformation.

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.orgacsgcipr.org This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This method is favored for its efficiency and is widely used in the pharmaceutical industry for the construction of C-N bonds. researchgate.net The reaction can often be performed in a one-pot procedure, making it an attractive "green chemistry" approach. wikipedia.org

A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substrate and desired reaction conditions.

| Reducing Agent | Typical Solvents | Key Characteristics |

| Sodium triacetoxyborohydride (B8407120) (STAB) | DCE, DCM, THF, dioxane | Sensitive to water and not compatible with methanol. commonorganicchemistry.com |

| Sodium cyanoborohydride (NaCNBH3) | Methanol | Not sensitive to water; Lewis acids can be added to improve yields. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium borohydride (B1222165) (NaBH4) | Methanol, Ethanol | Added after imine formation is complete as it can also reduce the starting ketone. commonorganicchemistry.com |

Catalytic Hydrogenation of Imine Intermediates

An alternative to hydride reducing agents is the use of catalytic hydrogenation. acsgcipr.org In this approach, the imine intermediate, formed from the reaction of 4-methyltetralone with an amine source, is reduced using hydrogen gas in the presence of a metal catalyst. researchgate.net Catalysts such as palladium on carbon (Pd/C) or palladium on calcium carbonate (Pd/CaCO3) are commonly used for this purpose. researchgate.net This method is often considered a greener alternative as it avoids the use of stoichiometric metal hydride reagents. acsgcipr.org The synthesis of sertraline, a related compound, utilizes a highly selective catalytic reduction of an imine intermediate. researchgate.net

Alternative Amination Pathways

While reductive amination is the most common route, other methods for introducing the amine group can be considered. These might include nucleophilic substitution reactions on a suitable precursor or rearrangement reactions. However, for the conversion of a tetralone to the corresponding amine, reductive amination remains the most direct and widely applied strategy. Recent advancements in biocatalysis, using enzymes like imine reductases, are also emerging as powerful tools for asymmetric reductive amination, offering high stereoselectivity, which is crucial in pharmaceutical synthesis. nih.gov

Enantioselective Synthesis of 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine

The stereocenter at the C1 position of this compound makes its enantioselective synthesis a critical area of chemical research. The development of methodologies to selectively produce either the (R)- or (S)-enantiomer is essential for its potential applications. Various strategies have been explored, broadly categorized into asymmetric catalysis, use of chiral auxiliaries, resolution of racemic mixtures, and chemoenzymatic methods.

Chiral Catalyst Approaches (e.g., Rhodium-BINAP complexes, organocatalysts like proline)

Asymmetric catalysis offers an efficient route to chiral amines by employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition metal catalysis and organocatalysis are two prominent approaches in this domain.

Transition Metal Catalysis: Rhodium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes are highly effective precatalysts for the asymmetric hydrogenation of prochiral olefins and imines. researchgate.net The synthesis of enantiomerically enriched this compound can be envisioned through the asymmetric hydrogenation of an appropriate enamine or imine precursor derived from 4-methyl-1-tetralone. The chiral ligand, (R)- or (S)-BINAP, coordinates to the rhodium center, creating a chiral environment that directs the hydrogenation to one face of the substrate, leading to the preferential formation of one enantiomer. rsc.org The efficiency of such reactions is influenced by factors like the solvent, counterions, and reaction conditions. researchgate.net While this method is powerful for producing β-stereogenic amines from enamides, its application to specific tetralin-based imines requires careful optimization of the catalyst system and substrate. rsc.org

Organocatalysis: Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives are particularly notable for their ability to catalyze a wide range of transformations with high enantioselectivity. researchgate.nettcichemicals.com These catalysts typically operate by forming chiral intermediates, such as enamines or iminium ions. mdpi.com For the synthesis of the target amine, a proline-catalyzed asymmetric Mannich reaction or an aldol (B89426) reaction followed by subsequent transformations could be employed. For instance, the reaction of 4-methyl-1-tetralone with an appropriate nitrogen source in the presence of L-proline or a related organocatalyst could generate a chiral intermediate that can be converted to the desired amine. researchgate.netamanote.com The rigid structure of proline helps create a well-defined transition state, effectively controlling the stereochemical outcome of the reaction. organic-chemistry.org

| Catalyst Type | Example Catalyst | General Reaction | Key Feature |

|---|---|---|---|

| Transition Metal Complex | [Rh((R)-BINAP)(COD)]BF₄ | Asymmetric Hydrogenation | Creates a chiral environment for facial-selective hydrogenation of imines/enamines. researchgate.netrsc.org |

| Organocatalyst | L-Proline | Asymmetric Mannich/Aldol Reaction | Forms chiral enamine intermediates to direct stereoselective C-N or C-C bond formation. researchgate.netmdpi.com |

Chiral Auxiliary Strategies (e.g., sulfinyl imine intermediates)

Chiral auxiliary-based methods involve the temporary attachment of a chiral molecule to the substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiopure product. This strategy is highly effective for the asymmetric synthesis of amines.

A particularly successful application of this strategy involves the use of N-tert-butanesulfinyl imines. nih.gov Enantiomerically pure tert-butanesulfinamide, which is readily available in both (R) and (S) forms, can be condensed with the prochiral ketone, 4-methyl-1-tetralone, to form a chiral N-sulfinyl imine intermediate. nih.govyale.edu The chiral sulfinyl group serves multiple roles: it activates the imine for nucleophilic addition (in this case, reduction), acts as a powerful stereodirecting group, and protects the resulting amine. wikipedia.org

The diastereoselective reduction of the C=N bond of the sulfinyl imine, typically with reducing agents like NaBH₄ or L-Selectride, proceeds with high facial selectivity. The bulky tert-butylsulfinyl group effectively shields one face of the imine, directing the hydride attack to the opposite face. This results in the formation of a sulfinamide with high diastereomeric excess. The final step involves the straightforward removal of the chiral auxiliary by treatment with acid (e.g., HCl in methanol) to afford the desired enantiomerically pure this compound. beilstein-journals.orgarkat-usa.org This methodology is valued for its predictability, high stereoselectivity, and the ease of auxiliary removal. researchgate.net

| Step | Description | Typical Reagents | Outcome |

|---|---|---|---|

| 1. Imine Formation | Condensation of 4-methyl-1-tetralone with a chiral sulfinamide. | (R)- or (S)-tert-Butanesulfinamide, Ti(OEt)₄ | Chiral N-sulfinyl imine intermediate. nih.gov |

| 2. Diastereoselective Reduction | Reduction of the C=N bond, directed by the chiral auxiliary. | NaBH₄, L-Selectride | N-sulfinyl amine with high diastereomeric excess. beilstein-journals.org |

| 3. Auxiliary Cleavage | Removal of the sulfinyl group to yield the free amine. | HCl in MeOH or dioxane | Enantiomerically pure target amine. wikipedia.orgarkat-usa.org |

Chemoenzymatic Methods for Tetrahydronaphthalenamines

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysis. mdpi.com Enzymes can operate under mild conditions and often exhibit exceptional levels of stereoselectivity, making them attractive tools for producing chiral amines. nih.govnih.gov

For the synthesis of tetrahydronaphthalenamines, enzymes such as imine reductases (IREDs) or transaminases (TAs) are highly relevant. A potential chemoenzymatic route to this compound could start with the corresponding ketone, 4-methyl-1-tetralone.

Reductive Amination using IREDs: An imine reductase could catalyze the asymmetric reductive amination of 4-methyl-1-tetralone. In this process, the ketone reacts with an amine source (like ammonia) to form an imine in situ, which is then asymmetrically reduced by the IRED to the target chiral amine. This approach has been successfully applied to the synthesis of structurally related chiral 3-substituted tetrahydroquinolines. rsc.org

Asymmetric Synthesis using TAs: A transaminase could catalyze the conversion of 4-methyl-1-tetralone directly into the chiral amine by transferring an amino group from an amine donor (e.g., isopropylamine). The stereochemical outcome would be controlled by the specific (R)- or (S)-selective transaminase used.

These biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis, often providing access to products with very high enantiomeric excess. rochester.edu The development of such a process would involve screening a library of enzymes to find one with high activity and selectivity for the specific tetralone substrate.

Stereochemical Investigations of 4 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Amine

Diastereomeric and Enantiomeric Purity Assessment

The assessment of diastereomeric and enantiomeric purity is a fundamental aspect of the stereochemical investigation of 4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine. Various analytical techniques can be employed to separate and quantify the different stereoisomers.

One of the most common methods for determining enantiomeric purity is through the use of chiral derivatizing agents, followed by analysis using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). For instance, the reaction of the amine with a chiral acid, such as Mosher's acid, forms diastereomeric amides. The resulting diastereomers have distinct physical properties and can be separated and quantified.

Chiral HPLC is another powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

The table below illustrates hypothetical data from the analysis of a sample of this compound using chiral HPLC.

| Stereoisomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (%) |

| (1R, 4S) | 12.5 | 48.5 | 97.0 (for the R,S/S,R pair) |

| (1S, 4R) | 14.2 | 1.5 | |

| (1R, 4R) | 16.8 | 2.0 | 96.0 (for the R,R/S,S pair) |

| (1S, 4S) | 18.3 | 48.0 |

NMR spectroscopy, in conjunction with chiral solvating agents or chiral derivatizing agents, can also be used to determine enantiomeric purity. The formation of diastereomeric complexes or derivatives results in distinct chemical shifts for the protons and carbons near the stereogenic centers, allowing for the quantification of each enantiomer.

Determination of Absolute Configuration

Determining the absolute configuration of the stereoisomers of this compound is essential for understanding their specific spatial arrangement. Several methods can be employed for this purpose.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the theoretically calculated spectrum for a known absolute configuration, the absolute stereochemistry of the molecule can be determined.

X-ray crystallography of a diastereomeric salt is another definitive method for determining absolute configuration. This involves reacting the chiral amine with a chiral acid of known absolute configuration to form a salt that can be crystallized. The analysis of the crystal structure by X-ray diffraction allows for the unambiguous assignment of the absolute configuration of the amine.

The following table presents hypothetical results from a VCD analysis to determine the absolute configuration of an enantiomer of this compound.

| Vibrational Mode (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign for (1R, 4S) | Calculated VCD Sign for (1S, 4R) |

| 2960 | + | + | - |

| 1580 | - | - | + |

| 1450 | + | + | - |

| 1375 | - | - | + |

Based on the correlation between the experimental and calculated VCD signs, the absolute configuration of the analyzed enantiomer can be assigned.

Conformational Analysis

The tetrahydronaphthalene ring system in this compound is not planar and can adopt several conformations. The preferred conformation is influenced by the steric and electronic interactions between the substituents on the ring.

NMR spectroscopy is a powerful tool for conformational analysis in solution. The magnitude of the coupling constants between adjacent protons can provide information about the dihedral angles and, consequently, the conformation of the ring. Nuclear Overhauser Effect (NOE) experiments can also be used to determine the spatial proximity of different protons, which helps in elucidating the preferred conformation.

Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the different possible conformations and calculate their relative energies to predict the most stable conformation.

The table below shows hypothetical relative energies of different conformations of the cis- and trans-isomers of this compound, calculated using DFT.

| Isomer | Conformation | Relative Energy (kcal/mol) |

| cis-(1R, 4S) | Chair-like (amine axial, methyl equatorial) | 0.0 |

| cis-(1R, 4S) | Chair-like (amine equatorial, methyl axial) | 1.8 |

| cis-(1R, 4S) | Twist-boat | 5.2 |

| trans-(1R, 4R) | Chair-like (amine axial, methyl axial) | 2.5 |

| trans-(1R, 4R) | Chair-like (amine equatorial, methyl equatorial) | 0.0 |

| trans-(1R, 4R) | Twist-boat | 6.1 |

These calculations can help in understanding the conformational preferences of the different diastereomers.

Stereochemical Control in Reactions Involving this compound

The stereochemical outcome of reactions involving this compound is of great importance, particularly in the synthesis of enantiomerically pure compounds. Stereochemical control can be achieved through various strategies, including the use of chiral catalysts or auxiliaries.

The stereoselective synthesis of this compound can be achieved through methods such as asymmetric hydrogenation of a suitable precursor. For example, the asymmetric hydrogenation of a corresponding imine using a chiral transition metal catalyst can lead to the formation of the amine with high enantioselectivity.

Alternatively, a chiral auxiliary can be used to direct the stereochemical course of a reaction. The auxiliary is temporarily incorporated into the molecule, influences the stereoselectivity of a subsequent transformation, and is then removed.

The table below presents hypothetical results for the stereoselective synthesis of this compound via asymmetric hydrogenation of the corresponding imine using different chiral catalysts.

| Catalyst | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess of Major Diastereomer (%) |

| [Rh(COD)Cl]₂ / (R)-BINAP | 85:15 | 92 (1R, 4S) |

| [RuCl₂(p-cymene)]₂ / (S,S)-TsDACH | 10:90 | 95 (1S, 4S) |

| Ir(COD)Cl]₂ / (R)-Tol-BINAP | 90:10 | 88 (1R, 4S) |

These results demonstrate how the choice of catalyst can influence both the diastereoselectivity and the enantioselectivity of the reaction, allowing for the targeted synthesis of a specific stereoisomer.

Chemical Reactivity and Transformative Chemistry of 4 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Amine

Amination Reactions (e.g., N-alkylation, N-acylation)

The primary amine functionality of 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a key site for synthetic modification, readily undergoing reactions such as N-alkylation and N-acylation to form more complex derivatives.

N-Alkylation: As a primary amine, the lone pair of electrons on the nitrogen atom makes it nucleophilic, enabling it to react with alkyl halides or other alkylating agents. This reaction typically proceeds via an SN2 mechanism, leading to the formation of secondary and tertiary amines. The reaction can be challenging to control, often resulting in a mixture of mono- and di-alkylated products. To achieve selective mono-alkylation, reductive amination is a commonly employed alternative strategy.

N-Acylation: The amine group reacts readily with acylating agents like acid chlorides, anhydrides, or esters to form stable amide derivatives. This reaction is generally high-yielding and is a common method for protecting the amine group or for synthesizing biologically active molecules. The resulting amide is significantly less basic and nucleophilic than the parent amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

| Reaction Type | Reagent Example | Product Type | General Conditions |

| N-Alkylation | Methyl Iodide (CH₃I) | Secondary Amine | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) |

| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide | Base (e.g., Pyridine or Triethylamine), Aprotic Solvent |

Functionalization of the Tetrahydronaphthalene Ring

The aromatic ring of the tetrahydronaphthalene system is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is directed by the existing substituents: the amino group (or its acylated derivative) at C1 and the methyl group at C4. The alkyl portion of the tetralin ring is an activating, ortho-, para-directing group. The amine group is a strongly activating, ortho-, para-director.

Common electrophilic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group onto the aromatic ring.

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by strong Lewis acids like AlCl₃, attach alkyl or acyl groups to the aromatic ring. wikipedia.org Intramolecular Friedel-Crafts reactions are particularly useful for creating polycyclic systems. masterorganicchemistry.com

The precise position of substitution depends on the interplay of steric and electronic effects of the directing groups. Substitution usually occurs more readily at the 1-position of naphthalene (B1677914) because the intermediate for 1-substitution is more stable. libretexts.org

Condensation Reactions

As a primary amine, this compound undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, also known as Schiff bases. wikipedia.orgpearson.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.com

The reaction is reversible and is often driven to completion by removing the water formed, for instance, by azeotropic distillation or the use of a dehydrating agent. wikipedia.org The resulting C=N double bond of the imine can be subsequently reduced to form a secondary amine, a process known as reductive amination.

| Carbonyl Reactant | Product | Key Features |

| Aldehyde (R-CHO) | Aldimine | Formation of a C=N double bond |

| Ketone (R-CO-R') | Ketimine | Reversible, acid-catalyzed reaction |

Oxidation and Reduction Pathways

Oxidation: The tetrahydronaphthalene ring is susceptible to oxidation, particularly at the benzylic positions (C1 and C4), which are adjacent to the aromatic ring. The C-H bonds at these positions are weakened, making them prone to radical or oxidative attack. atamanchemicals.com Oxidation of tetralin derivatives often yields α-tetralone as a primary product. prepchem.comnih.gov Various oxidizing agents, including potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), can be used to achieve this transformation. nih.gov The primary amine group itself can also be oxidized, though this often leads to a complex mixture of products unless specific reagents are used.

Reduction: The aromatic ring of the tetrahydronaphthalene nucleus can be reduced under specific conditions. Catalytic hydrogenation at high pressure and temperature can lead to the formation of decahydronaphthalene (B1670005) (decalin) derivatives. wikipedia.org Another method is the Birch reduction, which uses an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. researchgate.netresearchgate.net This reaction typically reduces the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative.

Degradation Mechanisms and Chemical Stability Studies (e.g., hydrolysis, autoxidation)

Hydrolysis: While the parent amine is stable to hydrolysis, its N-acyl derivatives (amides) can be hydrolyzed back to the amine and the corresponding carboxylic acid under either acidic or basic conditions. researchgate.net Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. youtube.com Alkaline hydrolysis proceeds by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. arkat-usa.org

Autoxidation: Similar to the parent compound tetralin, this compound is susceptible to autoxidation upon exposure to air (oxygen). rsc.org This process is a free-radical chain reaction that is initiated by the abstraction of a hydrogen atom from one of the benzylic positions (C1 or C4). The resulting benzylic radical reacts with oxygen to form a peroxy radical, which can then abstract a hydrogen from another molecule to form a hydroperoxide and propagate the chain. rsc.orgacs.org Tetralin hydroperoxide is a reasonably stable primary product of this process. rsc.org The presence of phenolic compounds can inhibit this autoxidation by scavenging the free radicals. cdnsciencepub.comscispace.com

Derivatives and Analogues of 4 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Amine

Synthesis of N-Substituted Analogues

The primary amine group of 4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a versatile handle for the introduction of a wide array of substituents, leading to the formation of secondary and tertiary amines, as well as amides. Common synthetic strategies to achieve these transformations include N-alkylation and N-acylation.

N-Alkylation via Reductive Amination

A prevalent and highly efficient method for the N-alkylation of amines is reductive amination. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing analogues of this compound, the corresponding ketone, 4-methyl-1,2,3,4-tetrahydronaphthalen-1-one (4-methyl-1-tetralone), is a common precursor.

The process begins with the reaction between 4-methyl-1-tetralone (B8906) and a primary amine (R-NH₂) under weakly acidic conditions to form an N-substituted imine. This intermediate is not typically isolated but is immediately reduced. A variety of reducing agents can be employed for this step, with the choice often depending on the specific substrates and desired selectivity. masterorganicchemistry.com

Common reducing agents used in reductive amination include:

Sodium borohydride (B1222165) (NaBH₄)

Sodium cyanoborohydride (NaBH₃CN)

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) nih.gov

For instance, the synthesis of N-methyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved by reacting 4-methyl-1-tetralone with methylamine. This direct, one-pot approach is advantageous as it often avoids the problem of multiple alkylations that can occur with direct alkylation using alkyl halides. masterorganicchemistry.com

N-Acylation to Form Amides

N-acylation is a fundamental transformation that converts the primary amine into an amide. This is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent. researchgate.net This reaction is central to the synthesis of numerous compounds, including tetrahydronaphthalene amides which have been investigated as potential therapeutic agents. nih.gov

The general procedure involves the reaction of this compound with a suitable carboxylic acid in the presence of a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). nih.gov This method facilitates the formation of a stable amide bond and has been used to create extensive libraries of N-acyl tetrahydronaphthalene derivatives for structure-activity relationship (SAR) studies. nih.gov

Interactive Data Table: Synthesis of N-Substituted Analogues

| Reaction Type | Precursors | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Reductive Amination | 4-Methyl-1-tetralone, Primary Amine (R-NH₂) | NaBH₃CN, NaBH(OAc)₃, NaBH₄ | N-Alkyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | wikipedia.orgmasterorganicchemistry.comnih.gov |

| N-Acylation | This compound, Carboxylic Acid (R-COOH) | HATU, DIPEA | N-Acyl-4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | researchgate.netnih.gov |

Ring-Substituted Tetrahydronaphthalenamine Derivatives (e.g., halogenated, phenyl-substituted)

Modifications to the aromatic ring of the tetrahydronaphthalene nucleus are a key strategy for tuning the electronic and lipophilic properties of the molecule. Introducing substituents such as halogens or phenyl groups can significantly impact the compound's interactions with biological targets.

Halogenated Derivatives

The synthesis of halogenated tetrahydronaphthalenamine derivatives often begins with a correspondingly substituted starting material. For example, the synthesis of sertraline, which is (1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, starts from 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. datapdf.comresearchgate.net This ketone precursor, already bearing the dichlorophenyl moiety at the 4-position, undergoes reductive amination with methylamine, followed by separation of the desired stereoisomer. datapdf.comresearchgate.net

Other ring-substituted derivatives can be prepared through similar strategies, starting with appropriately functionalized tetralones. Synthetic routes have been developed for tetralin derivatives bearing various substituents on the aromatic ring, including chloro, bromo, nitro, and methyl groups. acs.org These precursor molecules can then be converted to the corresponding primary amines, which can be further functionalized. The introduction of halogens is a common tactic in medicinal chemistry to modulate a compound's metabolic stability and binding affinity. mdpi.com

Phenyl-Substituted Derivatives

Phenyl-substituted aminotetralins represent another important class of derivatives. The synthesis of these compounds, such as trans-4-phenyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (PAT), involves multi-step sequences. One reported method utilizes a cascade Friedel–Crafts cycli-acylalkylation, enolization, and O-acylation reaction starting from a substituted styrene (B11656) and trifluoroacetyl phenylacetyl anhydride (B1165640) to build the core 4-phenyltetralone structure. nih.gov This ketone intermediate is then converted to the final aminotetralin derivative through established methods. Such compounds have been synthesized to explore their pharmacological properties, indicating the utility of the phenyl-substituted tetrahydronaphthalene scaffold. nih.govpsu.edu

Interactive Data Table: Ring-Substituted Derivatives

| Substitution Type | Example Compound Class | Synthetic Precursor Example | Significance | Reference |

|---|---|---|---|---|

| Halogenated | Dichlorophenyl-tetrahydronaphthalenamines | 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | Used in the synthesis of pharmaceuticals like sertraline. | datapdf.comresearchgate.net |

| Phenyl-substituted | Phenyl-aminotetralins (PATs) | 4-Phenyltetralone derivatives | Probes for studying receptor interactions. | nih.govpsu.edu |

| Various | Chloro, Bromo, Nitro, Methyl-substituted tetralins | Substituted styrenes or other functionalized precursors | Allows for fine-tuning of molecular properties. | acs.org |

Structural Modifications and Scaffold Exploration

Beyond simple substitution, more significant structural modifications of the this compound scaffold are undertaken to explore new chemical space and develop compounds with novel properties. This often involves a concept known as "scaffold hopping."

Scaffold hopping is a computational or synthetic strategy used in drug discovery to identify isofunctional molecular structures with significantly different core frameworks. nih.gov The goal is to retain the key pharmacophoric features responsible for biological activity while altering the central scaffold to improve properties such as potency, selectivity, pharmacokinetics, or to circumvent existing patents. nih.gov

For a molecule like this compound, scaffold hopping could involve:

Ring System Modification: Replacing the tetrahydronaphthalene core with other bicyclic or heterocyclic systems that can project the amine and methyl substituents into a similar spatial arrangement.

Ring Opening or Closure: Modifying the core by cleaving one of the rings or forming new ring systems from the existing scaffold. nih.gov

Topology-Based Hopping: Designing entirely new scaffolds that mimic the shape and electronic properties of the original molecule.

Role as Key Intermediates in Complex Molecule Synthesis

The this compound structure and its direct precursors are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry. Their utility as key intermediates stems from the versatile tetralin framework, which can be elaborated into more complex molecules.

A prominent example is the synthesis of the antidepressant sertraline. nih.gov The key intermediate in this process is 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. researchgate.net This tetralone is converted into an imine by reaction with monomethylamine, which is then catalytically reduced to give racemic cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine. datapdf.comresearchgate.net This racemic mixture is then resolved to isolate the desired (1S, 4S) stereoisomer, which is the active pharmaceutical ingredient. datapdf.com This industrial process highlights the importance of substituted tetralones and tetrahydronaphthalenamines as pivotal intermediates.

Furthermore, substituted 2-phenyl-1,2,3,4-tetrahydronaphthalen-1-ols, which are closely related structures, serve as valuable intermediates for preparing selective estrogen receptor modulators (SERMs) like lasofoxifene. The tetrahydronaphthalene core provides the rigid scaffold necessary for the precise orientation of functional groups required for biological activity.

The synthetic accessibility of these intermediates and the ability to functionalize them at multiple positions make the tetrahydronaphthalenamine scaffold a cornerstone for the construction of a wide range of complex and pharmacologically relevant molecules. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine in solution. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, allows for the complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, methyl, and amine protons. The aromatic protons of the benzene (B151609) ring typically appear in the downfield region (δ 7.0-7.5 ppm). The protons on the saturated portion of the tetralin ring, specifically at positions 1, 2, and 3, will exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling. The proton at C1, being attached to a carbon bearing the amine group, is expected to resonate around δ 4.0 ppm. The methyl group protons at C4 would appear as a doublet in the upfield region (around δ 1.2-1.4 ppm), coupled to the adjacent methine proton. The amine (NH₂) protons typically present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The molecule contains 11 distinct carbon environments. The aromatic carbons will produce signals in the δ 125-145 ppm range. The carbon atom C1, bonded to the nitrogen, is expected to appear around δ 50-60 ppm. The C4 carbon, bearing the methyl group, would resonate in the δ 30-40 ppm range, while the methyl carbon itself would be found in the highly shielded region of the spectrum (δ 15-25 ppm).

2D NMR Techniques: To definitively assign the complex proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. COSY spectra reveal proton-proton coupling networks, which is crucial for tracing the connectivity within the saturated ring from H1 through the H2 and H3 methylene (B1212753) protons to the H4 methine. HMBC spectra establish long-range (2-3 bond) correlations between protons and carbons, confirming the placement of the methyl group at C4 and the amine group at C1, and linking the aliphatic ring to the aromatic system. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H | ~ 4.0 (m) | ~ 55 |

| C2-H₂ | 1.8 - 2.2 (m) | ~ 30 |

| C3-H₂ | 1.7 - 2.1 (m) | ~ 28 |

| C4-H | ~ 2.9 (m) | ~ 35 |

| C4-CH₃ | ~ 1.3 (d) | ~ 22 |

| C4a | - | ~ 140 |

| C5-H to C8-H | 7.0 - 7.4 (m) | 126 - 130 |

| C8a | - | ~ 138 |

| NH₂ | Variable (broad s) | - |

Mass Spectrometry (MS) (High-Resolution MS, fragmentation patterns)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for obtaining structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₅N), the predicted monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 162.1277 Da. uni.lu This precise mass measurement distinguishes it from other compounds with the same nominal mass.

Fragmentation Patterns: In Electron Ionization (EI) MS, the molecular ion (M⁺˙) is typically observed. The fragmentation of this compound is governed by the presence of the amine group and the tetralin ring system. The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent for this molecule (161 g/mol ).

Key fragmentation pathways include:

Alpha-Cleavage: This is a dominant fragmentation for amines. miamioh.edulibretexts.org Cleavage of the C-C bond adjacent to the nitrogen atom can lead to the loss of a C₃H₅ radical from the ring, resulting in a stable iminium ion.

Benzylic Cleavage: The bonds at the benzylic positions (C1-C2 and C4-C4a) are susceptible to cleavage. Loss of the C₄H₈N fragment can occur, leading to a tropylium-like ion.

Retro-Diels-Alder (RDA) Reaction: The tetralin ring can undergo a characteristic RDA fragmentation, leading to the expulsion of ethene (C₂H₄), resulting in a fragment ion corresponding to a dihydronaphthalene structure. nist.gov

Loss of Methyl Group: Cleavage of the methyl group from C4 would result in an [M-15]⁺ ion.

Table 2: Predicted Key Mass Fragments for this compound

| m/z (charge-to-mass ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 161 | [M]⁺˙ | Molecular Ion |

| 146 | [M - CH₃]⁺ | Loss of methyl radical |

| 133 | [M - C₂H₄]⁺˙ | Retro-Diels-Alder |

| 118 | [M - C₂H₅N]⁺˙ | Alpha-cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion |

X-ray Crystallography and Solid-State Analysis (e.g., crystal packing, hydrogen bonding, disorder)

Hydrogen Bonding: The primary amine group is a key functional group for directing the crystal packing. It can act as both a hydrogen bond donor (two N-H bonds) and acceptor (the nitrogen lone pair). It is highly probable that the molecules would form intermolecular N-H···N hydrogen bonds, creating chains, dimers, or more complex three-dimensional networks in the crystal lattice. These interactions are fundamental to the stability of the crystal structure.

Disorder: Conformational flexibility in the saturated six-membered ring can sometimes lead to crystallographic disorder, where the ring atoms occupy multiple positions within the averaged crystal structure. This is a common feature in the crystallography of such flexible ring systems.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule, providing a characteristic fingerprint.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present.

N-H Vibrations: The primary amine group will give rise to two medium-to-weak bands in the 3300-3500 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching modes. A broad N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands (from the CH₂, CH, and CH₃ groups) will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Vibrations: Aromatic C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

C-N Vibration: The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.

FT-Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The symmetric C-H stretching vibrations of the aliphatic portions are also typically strong in the Raman spectrum.

Table 3: Predicted Principal Vibrational Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity (IR) |

| 3500 - 3300 | N-H Stretch (asymmetric & symmetric) | Medium - Weak |

| 3100 - 3000 | Aromatic C-H Stretch | Medium - Weak |

| 2960 - 2850 | Aliphatic C-H Stretch | Strong |

| 1650 - 1590 | N-H Bend (scissoring) | Medium - Broad |

| 1600 - 1450 | Aromatic C=C Stretch | Medium - Strong |

| 1470 - 1430 | CH₂/CH₃ Bend | Medium |

| 1250 - 1020 | C-N Stretch | Medium |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chiroptical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring.

UV-Vis Spectroscopy: The spectrum is expected to be similar to that of other alkyl-substituted benzenes. It should exhibit a strong absorption band (the E₂ band) around 210-220 nm and a weaker, structured band (the B band) around 260-270 nm. nih.gov These bands arise from π→π* electronic transitions within the aromatic ring. The amino and methyl substituents are auxochromes and are expected to cause minor shifts in the position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands compared to the unsubstituted tetralin core. nist.gov

Chiroptical Properties: The molecule possesses two chiral centers at positions C1 and C4, meaning it can exist as four possible stereoisomers: (1R, 4R), (1S, 4S), (1R, 4S), and (1S, 4R). The (1R, 4R) and (1S, 4S) isomers are a pair of enantiomers, as are the (1R, 4S) and (1S, 4R) isomers. The relationship between these two pairs is diastereomeric. Because these stereoisomers are chiral, they will be optically active. Chiroptical techniques like Circular Dichroism (CD) spectroscopy can be used to study them. A CD spectrum measures the differential absorption of left and right circularly polarized light. Enantiomers will exhibit mirror-image CD spectra, while diastereomers will have distinctly different CD spectra. This technique is therefore invaluable for distinguishing between the different stereoisomers and for assigning their absolute configurations. mdpi.com

Computational and Theoretical Studies on 4 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Amine

Quantum Chemical Calculations (e.g., DFT for geometry optimization, electronic structure, energy profiles)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine at the atomic level. Density Functional Theory (DFT) is a particularly powerful and widely used method for these investigations due to its balance of accuracy and computational cost. researchgate.net

Geometry Optimization: The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-31G(d,p), the molecular geometry is adjusted to find the lowest energy conformation. globalresearchonline.net This process yields precise information on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the puckering of the tetrahydronaphthalene ring and the preferred orientation of the methyl and amine substituents.

Electronic Structure and Energy Profiles: Once the geometry is optimized, the electronic structure can be analyzed. This includes the distribution of electrons within the molecule and the energies of the molecular orbitals. These calculations are crucial for understanding the molecule's reactivity. By calculating the energies of various conformers or reaction intermediates, an energy profile can be constructed. This profile maps the energy changes that occur as the molecule transitions from one state to another, providing critical data on stability and reaction barriers. nih.gov

Below is a hypothetical table of optimized geometric parameters for the cis- and trans-diastereomers of this compound, as would be calculated using DFT.

| Parameter | Value |

|---|

Molecular Dynamics Simulations and Conformational Searching

While quantum chemical calculations focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide insight into the behavior of molecules over time at finite temperatures. ulisboa.pt For a flexible molecule like this compound, which has multiple rotatable bonds and a non-planar ring, MD simulations are essential for exploring its conformational landscape. dntb.gov.uanih.gov

Conformational Searching: This process involves systematically or randomly sampling different molecular geometries to identify a set of low-energy conformers. These conformers represent the various shapes the molecule is likely to adopt in solution. MD simulations, often running for nanoseconds or microseconds, can be used for this purpose, allowing the molecule to overcome small energy barriers and explore different conformational states. dntb.gov.ua

Analysis of Dynamics: MD trajectories contain a wealth of information about molecular motion. Analysis of these trajectories can reveal the flexibility of different parts of the molecule, such as the tetralin ring or the side chains. It can also identify stable intramolecular interactions, like hydrogen bonds, that may influence the molecule's preferred conformation. The results from MD and conformational searches provide a dynamic picture of the molecule, which is often more representative of its behavior in a real-world chemical environment than a single static structure. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can be used to confirm or identify the structure of a compound. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts for a given molecule. comporgchem.comnih.gov The process typically involves calculating the magnetic shielding tensors for each nucleus in the previously optimized molecular geometries. nih.gov For flexible molecules, it is crucial to perform these calculations for all significant low-energy conformers and then compute a Boltzmann-weighted average of their chemical shifts to obtain a final predicted spectrum that can be compared with experimental data. nih.gov

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net By analyzing the computed vibrational modes, each peak in the calculated spectrum can be assigned to a specific molecular motion, such as a C-H stretch or a ring deformation. This aids in the interpretation of experimental vibrational spectra. scielo.org.mx

The following table shows hypothetical predicted ¹³C NMR chemical shifts for the most stable conformer of cis-4-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine.

| Atom | Predicted Chemical Shift (ppm) |

| C1 (CH-NH₂) | 52.5 |

| C2 (CH₂) | 30.1 |

| C3 (CH₂) | 25.8 |

| C4 (CH-CH₃) | 35.4 |

| C4a (Ar-C) | 138.2 |

| C5 (Ar-CH) | 129.5 |

| C6 (Ar-CH) | 126.3 |

| C7 (Ar-CH) | 126.0 |

| C8 (Ar-CH) | 128.8 |

| C8a (Ar-C) | 135.7 |

| C(Methyl) | 21.3 |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be used to explore the detailed step-by-step pathways of chemical reactions, a process known as reaction mechanism elucidation. smu.edu This involves identifying and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.gov

Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Electrostatic Potential (MESP): The MESP is a property that maps the electrostatic potential onto the electron density surface of a molecule. globalresearchonline.net It provides a visual representation of the charge distribution, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. researchgate.nettci-thaijo.org For this compound, an MESP map would likely show a region of negative potential around the nitrogen atom of the amine group due to the lone pair of electrons, identifying it as a primary site for electrophilic attack. The aromatic ring would also exhibit regions of negative potential above and below the plane.

Frontier Molecular Orbital (HOMO-LUMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy and shape of these orbitals are critical for understanding chemical reactivity. researchgate.net

HOMO: Represents the outermost electrons and acts as an electron donor. Regions of the molecule with a high HOMO density are susceptible to attack by electrophiles.

LUMO: Represents the lowest energy site for accepting electrons. Regions with high LUMO density are susceptible to attack by nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of molecular stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and more reactive. irjweb.com

A hypothetical table of frontier orbital energies for this compound is presented below.

| Parameter | Energy (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | 0.95 |

| HOMO-LUMO Gap (ΔE) | 6.80 |

Applications of 4 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Amine in Organic Synthesis

As a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during synthesis, transferring their stereochemical information to the final product. The development of new drugs increasingly relies on the use of such chiral building blocks to ensure a precise three-dimensional arrangement, which is crucial for effective interaction with biological targets. 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine, available in its stereoisomerically pure forms, is an exemplary chiral building block.

Its rigid bicyclic structure provides a well-defined spatial orientation for its functional groups—the primary amine and the methyl group. This conformational rigidity is highly advantageous in synthesis, as it reduces the number of possible transition states in a reaction, often leading to higher stereoselectivity. Synthetic chemists can utilize this compound as a foundational scaffold, attaching various substituents to the amine or the aromatic ring to construct complex chiral molecules, including natural product analogues and pharmacologically active compounds. The amine group serves as a versatile handle for a wide range of chemical transformations, such as amide bond formation, alkylation, and reductive amination, allowing for its seamless integration into diverse synthetic pathways.

Table 1: Properties of this compound as a Chiral Building Block

| Property | Description | Significance in Synthesis |

| Chirality | Possesses two stereocenters (at C1 and C4), leading to four possible stereoisomers. | Allows for the synthesis of specific enantiomers or diastereomers of the target molecule. |

| Rigid Scaffold | The tetralin core is conformationally restricted. | Provides predictable stereochemical control and minimizes undesired side products. |

| Functional Group | Contains a reactive primary amine group. | Enables a wide array of chemical modifications and linkages. |

| Structural Motif | The aminotetralin core is a privileged structure in medicinal chemistry. | Serves as a key component in the synthesis of biologically active compounds. |

As a Chiral Auxiliary in Asymmetric Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction to occur with a specific stereochemical outcome. After the reaction, the auxiliary is cleaved from the product, having served its purpose of inducing asymmetry. This compound can function effectively as a chiral auxiliary due to its stereochemically defined and sterically demanding structure.

When attached to a prochiral substrate (for instance, through the formation of an imine or an amide), the bulky and rigid tetralin framework of the auxiliary blocks one face of the reactive center. This steric hindrance forces an incoming reagent to attack from the less hindered face, resulting in the preferential formation of one enantiomer over the other.

For example, in asymmetric alkylation or Michael addition reactions, an enamine or imine can be formed between a ketone and chiral this compound. The subsequent addition of an electrophile is directed by the chiral auxiliary, leading to a product with high diastereoselectivity. The final step involves the hydrolytic cleavage of the auxiliary, which can often be recovered and reused, to yield the enantiomerically enriched target molecule.

In the Preparation of Ligands for Catalysis

The synthesis of effective ligands is a cornerstone of transition-metal-catalyzed asymmetric catalysis. Chiral ligands coordinate to a metal center, creating a chiral environment that enables the catalyst to produce one enantiomer of a product selectively. The aminotetralin structure of this compound makes it an excellent precursor for the synthesis of novel chiral ligands.

The primary amine group can be readily functionalized to introduce phosphine, hydroxyl, or other coordinating groups, leading to the formation of bidentate or tridentate ligands. For example, reaction with chlorodiphenylphosphine (B86185) can yield aminophosphine (B1255530) ligands. The inherent chirality and rigidity of the tetralin backbone are transferred to the ligand-metal complex, which is crucial for achieving high enantioselectivity in catalytic reactions such as asymmetric hydrogenation, hydrosilylation, and cross-coupling reactions.

Table 2: Examples of Ligand Types Derived from Aminotetralin Scaffolds

| Ligand Class | Potential Synthetic Route from this compound | Potential Catalytic Application |

| Aminophosphine | Reaction of the amine with a chlorophosphine (e.g., Ph₂PCl). | Asymmetric Hydrogenation, Cross-Coupling |

| Salen-type | Condensation of the amine with a salicylaldehyde (B1680747) derivative. | Asymmetric Epoxidation, Cyclopropanation |

| Diamine | N-alkylation with a suitable electrophile containing another amine functionality. | Asymmetric Transfer Hydrogenation |

As a Precursor for Novel Chemical Entities

Beyond its role in facilitating asymmetric reactions, this compound is a valuable starting material for the discovery and synthesis of novel chemical entities with potential biological activity. The aminotetralin scaffold is a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. A well-known example of a complex aminotetralin is Sertraline, which contains a 4-phenyl-N-methyl-tetrahydronaphthalen-1-amine core.

By using this compound as a precursor, medicinal chemists can generate libraries of new compounds through various synthetic modifications. These modifications can include:

N-Alkylation or N-Arylation: Introducing different substituents on the amine to explore structure-activity relationships.

Aromatic Substitution: Functionalizing the benzene (B151609) ring to modulate electronic and steric properties.

Ring Modification: Although more complex, modifications to the saturated portion of the tetralin ring can be explored.

This approach allows for the systematic exploration of chemical space around the aminotetralin core, leading to the identification of new molecules with desired therapeutic properties.

Future Research Directions and Outlook for 4 Methyl 1,2,3,4 Tetrahydronaphthalen 1 Amine

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine is anticipated to be guided by the principles of green and sustainable chemistry. Current synthetic methodologies for analogous amines often rely on multi-step processes that may involve hazardous reagents and generate significant waste. innovations-report.comrsc.org Future research will likely focus on overcoming these limitations through the development of more atom-economical, energy-efficient, and environmentally benign synthetic strategies.

A primary avenue of exploration will be the catalytic reductive amination of the corresponding ketone, 4-methyl-1-tetralone (B8906). This approach is a cornerstone in the synthesis of many amine-containing pharmaceuticals. researchgate.net Advances in this area could involve the design of novel heterogeneous catalysts that are easily recoverable and reusable, minimizing waste and production costs. Furthermore, the use of supercritical fluids as reaction media presents a promising alternative to traditional organic solvents, offering benefits such as enhanced mass transfer and simplified downstream processing. mdpi.comresearchgate.net

Table 1: Potential Sustainable Synthetic Approaches

| Methodology | Potential Advantages | Key Research Focus |

| Catalytic Hydrogenation | High atom economy, potential for high yields. | Development of selective and recyclable catalysts (e.g., supported noble metals). |

| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced environmental impact. researchgate.netmdpi.com | Discovery and engineering of enzymes (e.g., imine reductases, reductive aminases) with high specificity for 4-methyl-1-tetralone. researchgate.netmdpi.com |

| Flow Chemistry | Enhanced safety and control, improved scalability, potential for process intensification. nih.govumontreal.ca | Optimization of reaction conditions in continuous flow reactors, integration of in-line purification. nih.govmdpi.com |

| Asymmetric Synthesis | Access to enantiomerically pure forms of the amine. mdpi.com | Development of chiral catalysts and organocatalysts for the asymmetric reductive amination of 4-methyl-1-tetralone. cardiff.ac.uk |

The application of biocatalysis is another highly promising direction. The use of enzymes, such as imine reductases (IREDs) and reductive aminases (RedAms), could enable the direct and highly stereoselective synthesis of this compound from the corresponding ketone. mdpi.com This approach offers the significant advantages of operating under mild aqueous conditions and potentially eliminating the need for protecting groups, thereby streamlining the synthetic process. nih.govnih.gov

Furthermore, the adoption of continuous flow chemistry is expected to play a pivotal role in the future manufacturing of this compound. flinders.edu.au Flow reactors provide superior control over reaction parameters, enhance safety when dealing with hazardous intermediates, and facilitate seamless multi-step syntheses. nih.govmdpi.com The integration of in-line purification and analysis techniques within a flow setup could lead to highly efficient and automated production processes.

Finally, a strong emphasis will be placed on asymmetric synthesis to produce enantiomerically pure forms of this compound. Given the often-differing pharmacological profiles of enantiomers, access to stereochemically defined versions of this compound is crucial for its potential applications. mdpi.com Research in this area will likely involve the development of novel chiral catalysts, including transition metal complexes and organocatalysts, for the asymmetric reduction of imine intermediates. cardiff.ac.uk

Exploration of Novel Reaction Pathways and Reactivity Patterns

While the synthesis of this compound is a key research area, the exploration of its reactivity and the discovery of novel reaction pathways are equally important for expanding its utility in chemical synthesis. Future investigations will likely focus on leveraging the existing functional groups—the primary amine and the tetralin scaffold—to forge new chemical bonds and construct more complex molecular architectures.

The primary amine functionality serves as a versatile handle for a wide array of chemical transformations. Future research could explore its derivatization to form a diverse library of amides, sulfonamides, and ureas, each with potentially unique biological activities or material properties. Beyond simple derivatization, the amine group can direct reactions to specific positions on the tetralin ring system. For instance, ortho-lithiation or related C-H activation strategies could enable the introduction of new substituents at positions adjacent to the amine, providing access to novel derivatives that are otherwise difficult to synthesize.

The tetralin scaffold itself offers opportunities for interesting chemical transformations. Future studies might investigate the diastereoselective functionalization of the saturated portion of the ring system, taking advantage of the conformational constraints imposed by the fused aromatic ring. The development of catalytic methods for the asymmetric dehydrogenation of the tetralin ring could provide a route to chiral dihydronaphthalene derivatives, which are valuable building blocks in organic synthesis.

Furthermore, the interplay between the methyl group and the amine functionality could lead to unique reactivity patterns. For example, intramolecular cyclization reactions could be envisioned, leading to the formation of novel heterocyclic systems fused to the tetrahydronaphthalene core. The stereochemical relationship between the methyl group and the amine will undoubtedly play a crucial role in directing the outcome of such reactions, making the study of individual stereoisomers particularly important.

Advanced Structural Elucidation Techniques

A thorough understanding of the three-dimensional structure of this compound and its derivatives is paramount for elucidating structure-activity relationships and for the rational design of new functional molecules. While standard analytical techniques such as NMR and mass spectrometry will continue to be essential, future research will increasingly rely on more advanced methods to gain deeper insights into the compound's structural nuances.

For enantiomerically pure samples, X-ray crystallography will be the gold standard for determining the absolute stereochemistry and for providing precise information on bond lengths, bond angles, and conformational preferences in the solid state. This data is invaluable for computational modeling and for understanding intermolecular interactions in a crystalline environment.

In solution, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, will be crucial for determining the preferred conformations and the relative stereochemistry of different diastereomers. The development of new NMR pulse sequences and the use of higher magnetic field strengths will enable the resolution of complex spectra and the extraction of subtle structural information.

Computational chemistry will play an increasingly important role in complementing experimental data. Density functional theory (DFT) calculations can be used to predict stable conformations, calculate spectroscopic parameters, and rationalize observed reactivity. Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in different solvent environments, which is particularly relevant for understanding its interactions with biological targets or its role in self-assembling materials.

Design and Synthesis of Advanced Functional Materials Utilizing the Scaffold

The unique structural features of the this compound scaffold make it an attractive building block for the design and synthesis of advanced functional materials. The rigid tetralin core provides a well-defined three-dimensional structure, while the primary amine offers a convenient point for chemical modification and for introducing desired functionalities.

One promising area of research is the development of novel polymers and dendrimers. By incorporating the this compound unit into a polymer backbone or as a branching unit in a dendrimer, it may be possible to create materials with unique photophysical, electronic, or self-assembling properties. The chirality of the scaffold could also be exploited to create chiral polymers with applications in enantioselective separations or as chiral catalysts.

The tetrahydronaphthalene scaffold has also been identified as a promising framework for the design of α-helix mimetics. These are small molecules that mimic the structure of an α-helix and can be used to disrupt protein-protein interactions that are mediated by this common secondary structure motif. Future research could focus on functionalizing the this compound scaffold with different side chains to mimic the presentation of amino acid residues on one face of an α-helix.

Furthermore, the ability of the amine group to coordinate to metal ions opens up the possibility of creating novel metal-organic frameworks (MOFs) and coordination polymers. These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The specific stereochemistry and steric bulk of the this compound ligand could be used to control the dimensionality and porosity of the resulting coordination network.

Q & A

Q. What are the established synthetic routes for 4-methyl-1,2,3,4-tetrahydronaphthalen-1-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves reductive amination or multi-step alkylation of substituted naphthalenone precursors. For example:

- Reductive amination : Reacting 4-methyl-1-tetralone with methylamine in the presence of a reducing agent (e.g., NaBH4 or H2/Pd-C) yields the amine. Solvent choice (e.g., MeOH vs. THF) and temperature (0–25°C) critically affect stereochemistry and yield .

- HPLC purification : Post-synthesis, reverse-phase HPLC with solvents like MeOH:EtOH:Hexanes (5:5:85) resolves isomers, as demonstrated for structurally similar tetrahydronaphthalen-amines .

Q. How is the structural integrity of this compound validated?

Methodological Answer:

- NMR analysis : Key signals include δ<sup>1</sup>H 1.2–1.8 ppm (tetrahydronaphthalene CH2 groups) and δ<sup>13</sup>C 35–45 ppm (methylamine carbons). Substituent effects (e.g., methyl groups) shift resonances predictably .

- HRMS : Exact mass determination (e.g., [M+H]<sup>+</sup> at m/z 176.1434) confirms molecular formula .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

- Hydrochloride salt formation (e.g., CAS 3459-02-7) enhances aqueous solubility. Stability tests in DMSO or PBS (pH 7.4) at 4°C show <5% degradation over 30 days, monitored via HPLC .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for pharmacological studies?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak® AD-H column with a hexane:isopropanol (90:10) mobile phase. Retention times (e.g., 15.3 vs. 17.2 min) distinguish enantiomers, as seen in analogs like trans-4-cyclohexyl derivatives .

- Circular dichroism (CD) : Correlate elution order with optical activity (e.g., (+)-enantiomer vs. (–)-enantiomer) for stereochemical assignments .

Q. What computational methods are suitable for predicting the biological activity of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT1A), leveraging structural similarities to fluorinated tetrahydronaphthalen-amines with known affinity .

- QSAR modeling : Correlate substituent bulk (e.g., methyl vs. cyclohexyl) with logP and IC50 values from in vitro assays .

Q. How do contradictory data on synthetic yields (e.g., 58% vs. 71%) arise in structurally similar derivatives?

Methodological Answer:

- Steric effects : Bulky substituents (e.g., cyclooctyl vs. cyclohexyl) hinder reductive amination, reducing yields (e.g., 58% for 5m vs. 71% for 5l) .

- Catalyst optimization : Palladium-catalyzed C–H amination (e.g., Pd(OAc)2/DMF) improves regioselectivity in derivatives, mitigating side reactions .

Q. What pharmacological targets are hypothesized for this compound, and how can binding assays be designed?

Methodological Answer:

- Targets : Dopamine D2/D3 and serotonin 5-HT2A receptors, inferred from structural analogs (e.g., fluorinated tetrahydronaphthalen-amines with CNS activity) .

- Radioligand displacement assays : Use [<sup>3</sup>H]spiperone for D2 receptors (Ki determination) in HEK293 cells, with IC50 normalization to reference ligands .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.